molecular formula C30H44P2 B14233255 (Anthracene-1,8-diyl)bis(di-tert-butylphosphane) CAS No. 388566-73-2

(Anthracene-1,8-diyl)bis(di-tert-butylphosphane)

Cat. No.: B14233255
CAS No.: 388566-73-2
M. Wt: 466.6 g/mol
InChI Key: ARIWXJACAYHEGY-UHFFFAOYSA-N
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Description

1,8-Bis(ditert-butylphosphino)anthracene is an organophosphorus compound that features two ditert-butylphosphino groups attached to the 1 and 8 positions of an anthracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Bis(ditert-butylphosphino)anthracene can be synthesized through a multi-step process starting from 1,8-dichloroanthraquinone. The general synthetic route involves the following steps:

    Chlorine-Bromine Substitution: 1,8-dichloroanthraquinone is subjected to a chlorine-bromine substitution reaction to yield 1,8-dibromoanthracene.

    Reduction: The dibromoanthracene is then reduced using aluminum isopropoxide to form 1,8-dihydroanthracene.

Industrial Production Methods

While specific industrial production methods for 1,8-Bis(ditert-butylphosphino)anthracene are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(ditert-butylphosphino)anthracene undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The anthracene backbone can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Electrophiles like bromine or nitronium ions can be used under mild conditions.

Major Products

    Phosphine Oxides: Formed from oxidation reactions.

    Substituted Anthracenes: Formed from electrophilic aromatic substitution.

Scientific Research Applications

1,8-Bis(ditert-butylphosphino)anthracene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

388566-73-2

Molecular Formula

C30H44P2

Molecular Weight

466.6 g/mol

IUPAC Name

ditert-butyl-(8-ditert-butylphosphanylanthracen-1-yl)phosphane

InChI

InChI=1S/C30H44P2/c1-27(2,3)31(28(4,5)6)25-17-13-15-21-19-22-16-14-18-26(24(22)20-23(21)25)32(29(7,8)9)30(10,11)12/h13-20H,1-12H3

InChI Key

ARIWXJACAYHEGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC2=CC3=C(C=C21)C(=CC=C3)P(C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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